Isobutyltriethoxysilane

Descripción

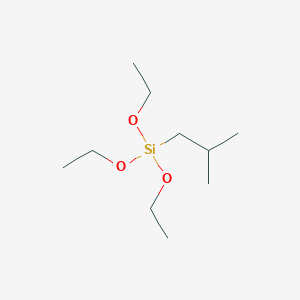

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

triethoxy(2-methylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O3Si/c1-6-11-14(12-7-2,13-8-3)9-10(4)5/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVYUZIFSCKIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC(C)C)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044857 | |

| Record name | Triethoxy(2-methylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, triethoxy(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17980-47-1 | |

| Record name | Isobutyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17980-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethoxy(2-methylpropyl)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, triethoxy(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethoxy(2-methylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxyisobutylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silane, triethoxy(2-methylpropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHOXY(2-METHYLPROPYL)SILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YZ0G6Z2XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of Isobutyltriethoxysilane

Hydrolytic Condensation Pathways of Isobutyltriethoxysilane

Base-Catalyzed Hydrolysis and Polycondensation Mechanisms

The hydrolysis of this compound can be catalyzed by either acids or bases. gelest.comresearchgate.net Under basic conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxyl ion on the silicon atom. researchgate.net This leads to the formation of a five-coordinate intermediate, which then expels an ethoxide ion to yield a silanol (B1196071). researchgate.net The rate of base-catalyzed hydrolysis is generally slower than acid-catalyzed hydrolysis. mdpi.com

Following hydrolysis, the resulting silanols undergo polycondensation to form a three-dimensional siloxane network. hydrophobe.org This process involves the reaction between two silanol groups or a silanol group and an ethoxy group, eliminating water or ethanol, respectively. google.com The degree of polymerization is dependent on the extent of hydrolysis, and the number of Si-O-Si bonds formed can be monitored using techniques like infrared spectroscopy. mdpi.com The steric hindrance from the bulky isobutyl group can influence the rate and extent of these reactions. ias.ac.in

Influence of Catalysts and Reaction Conditions on Oligomerization

The oligomerization of this compound is significantly affected by the choice of catalyst and the reaction conditions. Both acid and base catalysts can be employed to control the rates of hydrolysis and condensation. researchgate.netmdpi.com The pH of the reaction medium plays a crucial role; for instance, the rate of condensation is generally higher in basic conditions, leading to faster gelation. mdpi.comnih.gov

Reaction parameters such as temperature, pressure, and solvent also have a profound impact on the formation of oligomers. researchgate.netbme.hu For example, studies on the oligomerization of light olefins have shown that temperature and pressure are key variables in controlling the product distribution. bme.hu In the context of this compound, these conditions can be tailored to favor the formation of specific oligomeric species, from linear chains to more complex, branched structures. The formation of these different oligomers can be analyzed using techniques like gas chromatography. google.com

Functionalization and Derivatization Strategies for this compound

Beyond its direct polymerization, this compound serves as a versatile platform for creating functional materials through various derivatization strategies. These methods allow for the tailoring of surface properties and the construction of complex molecular architectures.

Grafting Techniques for Surface Modification

Surface grafting is a powerful technique used to covalently attach molecules to a substrate, thereby altering its surface properties. diva-portal.orgnih.gov this compound can be grafted onto various surfaces to impart hydrophobicity. researchgate.net This process typically involves the hydrolysis of the ethoxy groups to form reactive silanols, which then condense with hydroxyl groups present on the substrate surface, forming stable M-O-Si bonds (where M can be Si, Al, Fe, etc.). researchgate.net

This "grafting-from" approach has been successfully employed to modify the surfaces of polymers and inorganic materials. diva-portal.org The effectiveness of the grafting process can be confirmed by surface analysis techniques that detect changes in surface chemistry and morphology. diva-portal.orgresearchgate.net The introduction of the isobutyl groups via grafting significantly alters the surface energy, leading to enhanced water repellency. researchgate.net

Integration into Polyhedral Oligomeric Silsesquioxanes (POSS)

Polyhedral Oligomeric Silsesquioxanes (POSS) are cage-like molecules with a silicon-oxygen core and organic substituents at the corners. nih.gov These nanostructured molecules are of great interest for creating advanced hybrid materials. nih.govmdpi.com this compound can be used as a precursor in the synthesis of POSS structures. google.comgoogle.com

The synthesis often involves the base-catalyzed hydrolysis and condensation of the silane (B1218182) under controlled conditions to promote the formation of the desired cage structure. google.comgoogle.com The resulting isobutyl-functionalized POSS can then be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. nih.gov The specific structure of the POSS cage can be manipulated by controlling the reaction stoichiometry and conditions. google.com

Spectroscopic and Chromatographic Characterization of Reaction Products

A variety of analytical techniques are employed to characterize the products of this compound reactions.

Spectroscopic Methods:

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is widely used to monitor the progress of hydrolysis and condensation reactions. The disappearance of Si-O-C stretching vibrations and the appearance of Si-O-Si and Si-OH bands provide direct evidence of the reaction progress. mdpi.comresearchgate.netmdpi.com The spectra can reveal the degree of polymerization and the formation of the siloxane network. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 29Si NMR, is a powerful tool for elucidating the structure of the resulting oligomers and polymers. It can provide detailed information about the different silicon environments (e.g., T-structures in POSS) and the extent of condensation. google.com

Mass Spectrometry (MS): Techniques like Time-of-Flight Mass Spectrometry (TOF-MS) can be used to identify the various oligomeric species formed during the early stages of polymerization. isidl.com This allows for a detailed understanding of the reaction pathways and the distribution of reaction products.

Chromatographic Methods:

Gas Chromatography (GC): GC is employed to analyze the volatile components of the reaction mixture, including unreacted monomer and low-molecular-weight oligomers. google.com

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography, is used to determine the molecular weight distribution of the resulting polymers. scientific.net This provides insight into the extent of polymerization and the average chain length of the siloxane oligomers. scientific.net

Fourier Transform Infrared (FTIR) Spectroscopy for Si-O-Si and Si-C Bonds

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for monitoring the hydrolysis and condensation reactions of this compound. This technique identifies the characteristic vibrations of specific chemical bonds, allowing for a qualitative and sometimes quantitative assessment of the molecular structure of the resulting materials. The key bonds of interest are the siloxane (Si-O-Si) and silicon-carbon (Si-C) linkages.

The hydrolysis of the ethoxy groups (-OCH2CH3) on the silicon atom and the subsequent condensation to form a polysiloxane network are the primary reactions. The formation of the Si-O-Si backbone is evidenced by strong absorption bands in the FTIR spectrum. Research shows that for materials derived from this compound, the asymmetric stretching vibration of the Si-O-Si bond appears in the range of 1110–1000 cm⁻¹. mdpi.com Specifically, in silica (B1680970) hybrid materials prepared with this compound (iTES), the Si-O-Si bond is observed at approximately 1077 cm⁻¹. scispace.com This position represents a shift to lower wavenumbers compared to materials synthesized from precursors like tetraethoxysilane (TEOS), indicating that the bulky isobutyl group influences the Si-O force constant within the silica matrix. scispace.com

The presence of the isobutyl group, which is crucial for the hydrophobic properties of the final material, is confirmed by the detection of Si-C and C-H bonds. The Si-C bond itself has characteristic vibrations, though they can sometimes be masked or difficult to distinguish in complex spectra. researchgate.net More readily identifiable are the C-H stretching vibrations from the isobutyl alkyl chain, which typically appear around 2979 cm⁻¹ and 2900 cm⁻¹. scispace.com The persistence and intensity of these C-H bands confirm the incorporation of the isobutyl group into the polysiloxane structure. scispace.com Additionally, a broad peak near 3430 cm⁻¹ can be attributed to the O-H bonds of residual silanol (Si-OH) groups or adsorbed water. scispace.com

Table 1: Characteristic FTIR Absorption Bands for this compound-Derived Materials

| Bond Type | Wavenumber (cm⁻¹) | Vibration Type | Significance |

|---|---|---|---|

| Si-O-Si | 1077 - 1110 | Asymmetric Stretch | Formation of polysiloxane network mdpi.comscispace.com |

| C-H (alkyl) | ~2979, ~2900 | Stretch | Presence of the isobutyl group scispace.com |

| Si-C | ~720 - 820 | Stretch | Confirms silicon-carbon linkage researchgate.net |

| O-H | ~3430 | Stretch (Broad) | Residual Si-OH groups or adsorbed water scispace.com |

Thermogravimetric Analysis (TGA) of this compound-Derived Materials

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a material as a function of temperature in a controlled atmosphere. core.ac.uk It is used to evaluate the thermal stability and composition of materials derived from this compound. The resulting TGA curve plots mass loss against temperature, while its derivative (DTG) shows the rate of mass loss. ekb.eg

For materials treated with this compound, such as composite emulsions used for surface protection, TGA provides insights into their thermal decomposition behavior. When applied to a substrate like concrete, the this compound emulsion reacts with surface hydroxyl groups, forming a dense, waterproof layer through dehydration synthesis. mdpi.com TGA can quantify the thermal stability of this layer. For instance, TGA curves of cement paste coated with an this compound composite emulsion show a significantly smaller rate of mass loss in the 300°C to 500°C range compared to untreated paste. mdpi.com This indicates the formation of a thermally stable polysiloxane structure.

The decomposition process typically occurs in distinct stages. ekb.eg For silane-derived materials, initial weight loss at lower temperatures (around 100°C) is often due to the evaporation of adsorbed water or solvents. Subsequent weight loss at higher temperatures corresponds to the decomposition of the organic alkyl groups and the degradation of the siloxane network. tainstruments.com By analyzing the temperature ranges and the percentage of weight loss at each stage, researchers can assess the material's composition and thermal resilience.

Table 2: TGA Decomposition Stages for a Generic Silane-Modified Material

| Temperature Range | Process | Significance |

|---|---|---|

| < 150°C | Evaporation | Loss of adsorbed water and volatile solvents tainstruments.com |

| 200°C - 500°C | Decomposition | Breakdown of organic side chains (e.g., isobutyl group) mdpi.com |

| > 500°C | Degradation | Breakdown of the Si-O-Si backbone and formation of silica residue ekb.eg |

X-ray Photoelectron Spectroscopy (XPS) and Energy Dispersive Spectrometry (EDS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. wikipedia.org XPS analysis of surfaces treated with this compound confirms the formation of a siloxane film and provides details about its chemical bonding. By irradiating the sample with X-rays and measuring the kinetic energy of emitted photoelectrons, XPS can distinguish between silicon atoms in different chemical environments, such as Si-C and Si-O-Si. wikipedia.orgnih.gov

Studies have shown that when this compound is applied to a silicon wafer, XPS spectra of the Si 2p region reveal the formation of a passivating layer. researchgate.net Deconvolution of the Si peak can quantify the relative amounts of silicon bonded to carbon and oxygen, confirming the covalent attachment of the isobutylsilane and the formation of a polysiloxane network on the substrate. nih.gov This makes XPS a powerful tool for verifying the presence and chemical nature of the protective film formed by this compound.

Energy Dispersive Spectrometry (EDS) , also known as EDX, is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is typically coupled with a scanning electron microscope (SEM) or transmission electron microscope (TEM). myscope.training EDS works by detecting the characteristic X-rays emitted from a sample when it is bombarded by an electron beam. bruker.com Each element emits X-rays at unique energy levels, allowing for the identification and relative quantification of the elements present in the analyzed volume. thermofisher.com

In the context of this compound-derived materials, EDS is used to map the elemental distribution on a surface. For example, in a composite emulsion containing this compound applied to cement, EDS can confirm the presence and distribution of silicon (from the silane) on the treated surface. mdpi.com This provides evidence that the silane has been successfully deposited and helps to assess the uniformity of the protective coating.

Mass Spectrometry (TOF-MS) for Polysiloxane Characterization

Time-of-Flight Mass Spectrometry (TOF-MS) is a powerful analytical tool for characterizing the individual chemical species in complex polymer mixtures. isidl.com It separates ions based on their mass-to-charge ratio by measuring the time it takes for them to travel through a flight tube of known length. google.com This technique, particularly when combined with soft ionization methods like Matrix-Assisted Laser Desorption/Ionization (MALDI), is highly effective for analyzing the structure of polysiloxanes formed from the hydrolysis and condensation of this compound. isidl.com

The investigation of reaction products from alkyltrialkoxysilanes, including this compound, in alkaline environments has been successfully carried out using MALDI-TOF/MS. isidl.com This method allows for the identification of various siloxane species, from monomeric silanols to larger oligomers with up to 10 silicon atoms, which often form cyclic structures. isidl.com The high resolution and sensitivity of TOF-MS can differentiate between various polysiloxane chains based on their length and end-groups, providing detailed insight into the polymerization process. nih.gov

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is another variant that offers extremely high surface sensitivity, capable of detecting minute quantities of polysiloxanes on a surface. tascon.eu This makes it an excellent method for quality control and for studying the initial stages of film formation or potential contamination. google.comtascon.eu

Computational Chemistry Approaches to Reaction Mechanisms and Product Formation

Computational chemistry provides a theoretical framework for understanding the reaction mechanisms and product formation of this compound at a molecular level. mdpi.com By employing methods such as Density Functional Theory (DFT), researchers can model the energetics of reaction pathways, from reactants to products, including the transition states that lie between them. tu-chemnitz.desmu.edu

These computational approaches are used to investigate the hydrolysis and condensation reactions of alkyltrialkoxysilanes. isidl.com Theoretical calculations can determine the relative energies of various potential products, predicting the most favorable reaction pathways. For example, computational studies have shown that the formation of siloxane species from alkyltrialkoxysilanes begins with the creation of monomeric silanol compounds in an aqueous environment, which is then followed by condensation steps that preferentially form cyclic oligomers. isidl.com

By calculating the potential energy surface for a reaction, chemists can gain a deeper understanding of the factors that control the mechanism, such as the influence of the isobutyl group on reactivity or the stability of intermediate structures. purdue.edu Natural Bond Orbital (NBO) analysis, another computational tool, can be used to study the electronic structure of the molecules, including charge distribution and the nature of the chemical bonds (e.g., Si-O, Si-C), further elucidating molecular reactivity. numberanalytics.com These theoretical insights complement experimental data from spectroscopic and spectrometric techniques, providing a comprehensive picture of the chemical behavior of this compound.

Isobutyltriethoxysilane in Hybrid Material Development and Engineering

Sol-Gel Processing with Isobutyltriethoxysilane as a Precursor

The sol-gel process, a versatile method for creating solid materials from small molecules, utilizes precursors that undergo hydrolysis and polycondensation reactions. This compound (IBTES) is a notable precursor in this process, contributing unique properties to the resulting materials. researchgate.netmdpi.com The use of organically modified silicon alkoxides, such as IBTES, in a two-step acid/base synthesis promotes co-polymerization with other silanes like tetraethoxysilane (TEOS), ensuring a homogeneous distribution of organic groups throughout the oxide network. mdpi.com This approach is crucial for developing materials with tailored functionalities. researchgate.net

The characteristics of the final sol-gel derived materials are heavily dependent on several factors, including the chemical nature of the precursors, temperature, pH of the solution, and the molar ratios of the reactants. nih.gov The sol-gel process allows for the creation of various material configurations, such as films, fibers, and monoliths. instras.com

The incorporation of this compound into sol-gel systems provides a mechanism for controlling the nanostructure and morphology of the final material. The isobutyl groups, being organic and non-hydrolyzable, introduce hydrophobicity and can influence the porosity and surface characteristics of the silica (B1680970) network. instras.comscirp.org By co-condensing tetraethoxysilane (TEOS) with organoalkoxysilanes like IBTES, it is possible to modify the resulting silica network. instras.com For instance, the use of isobutyltrimethoxysilane, a related compound, in silica layers has been shown to produce hydrophobic isobutyl surface groups, thereby generating surface hydrophobicity. scirp.org

The morphology of sol-gel derived nanostructures is also influenced by the reaction conditions. The concentration of the silane (B1218182) reagent, reaction time, and humidity are critical variables. For example, with methyltrimethoxysilane (B3422404) (MTS), another organosilane, the nanostructure can evolve from discrete fibers to a more integrated network depending on the concentration. scirp.org The sol-gel method's ability to tune surface roughness by altering the protocol and reaction mixture composition is a key advantage. scirp.org This control over nanostructure is essential for applications requiring specific surface properties, such as superhydrophobicity.

The kinetics of hydrolysis and condensation reactions in the sol-gel process are significantly influenced by the type of precursors and the pH of the solution. nih.gov Generally, acid-catalyzed reactions lead to a high rate of hydrolysis and slow gelation, while base-catalyzed reactions result in fast gelation due to a high rate of condensation. nih.gov The stability of the formed silanols is also pH-dependent, with the highest stability typically observed around a neutral pH. nih.gov

The presence of the bulky isobutyl group in IBTES can affect the reaction kinetics. For instance, in a study using isobutyltrimethoxysilane, the addition of this silane was intended to slightly decrease the sol-gel network density, which can help in preventing cracking of the resulting sol-gel layer. nih.govacs.org The stability of the resulting sol-gel layer is crucial for its performance. Studies have shown that sol-gel layers can exhibit good stability with limited leaching of silica over time. nih.gov The hydrolysis and condensation kinetics of different alkoxysilanes have been studied, revealing that the rates are dependent on pH and the specific silane used. nih.gov

This compound is often used in conjunction with other precursors, such as tetraethoxysilane (TEOS), to create hybrid materials with enhanced properties. researchgate.netnih.gov This co-precursor approach allows for the fine-tuning of the final material's characteristics. For example, a dual-particle system was designed using fluorinated organosilica particles and a novel fluorinated polyhedral oligomeric silsesquioxane (POSS) decorated with isobutyl cage substituents. acs.org This system demonstrated a synergistic effect, enabling the formation of stable foams in low surface tension solvents like ethanol. acs.org The isobutyl-based POSS was synthesized through the hydrolytic condensation of this compound. nih.govacs.org

In another instance, isobutyl-modified polyethoxysiloxanes (iBPEOS) were prepared by using IBTES as a co-monomer with TEOS. d-nb.info By varying the ratio of TEOS to IBTES, polyethoxysiloxanes with different contents of isobutyl groups were synthesized. d-nb.info This demonstrates the versatility of using IBTES in co-precursor systems to tailor the properties of the resulting polymers. The interaction between different particles or precursors at interfaces can lead to synergistic effects that are not achievable with single-component systems. nih.govacs.org

Role of this compound in Polymer-Inorganic Hybrid Composites

This compound plays a significant role in the development of polymer-inorganic hybrid composites, which combine the desirable properties of both organic polymers and inorganic materials. researchgate.netmdpi.com These hybrid materials often exhibit enhanced mechanical properties, thermal stability, and specific functionalities. mdpi.comcnrs.fr The sol-gel process is a common method for synthesizing these hybrid composites, allowing for excellent control over the stoichiometry and structure of the material. scispace.com

A critical aspect of creating high-performance polymer-inorganic composites is ensuring strong adhesion and compatibility between the organic and inorganic phases. mdpi.com Silane coupling agents, including those derived from this compound, are instrumental in achieving this. osisilicones.comresearchgate.net These agents can form chemical bonds with both the inorganic filler and the polymer matrix, creating a robust interface. mdpi.comtuni.fi

Molecular dynamics simulations have provided insights into the interfacial bonding between this compound (IBTES) and ettringite, a component of cement. acs.org The study revealed that the bonding properties at the interface are derived from the amphiphilic nature of IBTES. acs.org Modification of IBTES with graphene oxide (GO) was found to enhance the interface-bonding property. acs.org The functional groups on GO enable better interaction with the ettringite substrate, leading to improved stability of the interface. acs.org This enhancement of interfacial adhesion is crucial for the durability of the composite material, particularly in applications where it is exposed to environmental stressors. researchgate.net

This compound is utilized to modify the properties of various polymer matrices, leading to improved performance in specific applications.

PEDOT:PSS: The conductive polymer poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) is widely used in electronic devices. researchgate.netnih.govdiva-portal.org However, its inherent hygroscopicity can lead to degradation of device performance. researchgate.netresearchgate.net Incorporating this compound (IBTEO) into the PEDOT:PSS solution has been shown to improve the stability of hybrid solar cells. researchgate.netresearchgate.net The addition of IBTEO improves the wettability of the PEDOT:PSS solution on silicon nanowires, leading to a more uniform and stable interface. researchgate.net This results in the formation of stable Si-O-Si bonds at the PEDOT:PSS/SiNWs interface, significantly enhancing the power conversion efficiency and stability of the solar cells. researchgate.net

Epoxy Resin: Epoxy resins are versatile thermosetting polymers used in a wide range of applications, including coatings and adhesives. cnrs.frscispace.com Their properties can be effectively modified by incorporating silanes and other silicon-containing compounds. cnrs.frshinetsusilicone-global.com While direct studies detailing the specific effects of this compound on epoxy resins are limited in the provided search results, the general principles of epoxy modification by silanes are well-established. Silane coupling agents can be mixed directly with the epoxy resin to introduce reactive sites that have a higher chemical affinity towards fillers or substrates. tuni.fi This method is considered more straightforward and potentially more environmentally friendly than surface treatment of the reinforcement. tuni.fi The addition of silanes can influence the crosslinking density and the final properties of the cured epoxy. tuni.fi Epoxy-functional silicone resins, created by hydrolyzing and condensing a mixture of alkoxysilanes, are compatible with various organic resins and find use in applications like powder coatings. google.com

Interactive Data Table: Research Findings on this compound in Hybrid Materials

| Application Area | Material System | Key Finding | Reference |

| Sol-Gel Processing | This compound (IBTES) as a precursor | Used in two-step acid/base synthesis to promote homogeneous distribution of organic groups. | mdpi.com |

| Nanostructure Control | IBTES in silica layers | Produces hydrophobic isobutyl surface groups, generating surface hydrophobicity. | scirp.org |

| Gelation Kinetics | Isobutyltrimethoxysilane in sol-gel formulation | Added to slightly decrease the sol-gel network density and prevent cracking. | nih.govacs.org |

| Co-precursor Systems | IBTES and Tetraethoxysilane (TEOS) | Co-hydrolysis and co-polycondensation to form hybrid systems. | researchgate.net |

| Co-precursor Systems | IBTES-derived POSS with fluorinated organosilica | Synergistic effect enables stable foam formation in low surface tension solvents. | acs.org |

| Polymer Composites | IBTES and Ettringite | Amphiphilic nature of IBTES contributes to interfacial bonding. | acs.org |

| Polymer Modification | IBTES in PEDOT:PSS | Improves stability and power conversion efficiency of hybrid solar cells. | researchgate.netresearchgate.net |

| Polymer Modification | General Silanes in Epoxy Resin | Silane addition can improve interfacial adhesion and modify resin properties. | researchgate.nettuni.fi |

Nanostructured Materials Incorporating this compound

The incorporation of this compound into nanostructured materials is a key strategy for tailoring their surface properties and enhancing their performance in various applications. The organosilane's ability to form stable covalent bonds with inorganic substrates while presenting a hydrophobic organic group is central to its utility in this field.

Silica Nanoparticles and Films with Organosilane Functionalization

The functionalization of silica nanoparticles and films with this compound is a widely employed method to impart hydrophobicity to these inherently hydrophilic materials. The process typically involves the sol-gel method, where the ethoxy groups of this compound hydrolyze to form silanol (B1196071) (Si-OH) groups. These silanols then condense with hydroxyl groups on the silica surface, forming stable siloxane (Si-O-Si) bonds and effectively grafting the hydrophobic isobutyl groups onto the nanoparticle or film surface. rsc.orgias.ac.in

Research has demonstrated that the hydrophobicity of functionalized silica nanoparticles is directly related to the length of the alkyl chains of the organosilane precursor. ias.ac.in In comparative studies, this compound (iTES) has been shown to produce more hydrophobic surfaces than methyltriethoxysilane (MTES) due to its longer hydrocarbon chain. ias.ac.in This modification transforms the silica from a hydrophilic to a hydrophobic material, which is critical for applications such as creating water-repellent surfaces and improving the dispersion of silica nanoparticles in non-polar polymer matrices. The process involves condensing monomer units where a faster growth rate compared to the nucleation rate can be achieved by using diluted concentrations of precursors like tetraethyl orthosilicate (B98303) (TEOS) in ethanol, leading to a reduced formation of new nuclei. rsc.org

The resulting functionalized silica particles can form fine, spheroid-like structures on surfaces, creating a specific texture. rsc.org This surface modification is essential for applications requiring control over particle wettability, enabling the silica to adsorb at oil-water interfaces, a key property for stabilizing Pickering emulsions. chalmers.se

Layered Double Hydroxides (LDH) Modification with this compound

Layered double hydroxides (LDHs) are a class of anionic clays (B1170129) with a unique layered structure that makes them suitable for various applications, including as fillers in polymer composites and as anti-corrosion additives. However, their native surfaces are typically hydrophilic, which can limit their compatibility with non-polar materials.

Surface modification with this compound has been proven effective in altering the surface properties of LDHs. researchgate.netresearchgate.net Through a grafting process, this compound reacts with the surface hydroxyl groups of the LDH sheets. researchgate.net Spectroscopic analysis, such as Fourier Transform Infrared (FTIR) spectroscopy, confirms the successful grafting of the organosilane onto the LDH surface. researchgate.netresearchgate.net

This organic modification leads to a significant reduction in the hydrophilicity of the LDH, as evidenced by static contact angle measurements. researchgate.net The resulting organo-modified LDH (OLDH) exhibits improved compatibility and stability in non-polar matrices, such as bitumen, compared to its unmodified counterpart. researchgate.net This enhanced compatibility is attributed to the introduction of the organic isobutyl groups and the decrease in surface hydroxyl groups. researchgate.net

Graphene Oxide (GO) Composites with this compound

Graphene oxide (GO), a derivative of graphene rich in oxygen-containing functional groups, is widely explored as a nano-reinforcement material. Creating composites of GO with this compound leverages the properties of both components to produce advanced functional materials, particularly for coatings.

These composites are often prepared as emulsions using the sol-gel method. softvt.comresearchgate.net During this process, covalent bonds are formed between the GO sheets and the silane molecules. Specifically, the hydroxyl and carboxyl groups on the GO surface react with the hydrolyzed this compound, forming Si-O-C linkages. softvt.comresearchgate.net This successful grafting is confirmed by analytical techniques like FTIR and X-ray Photoelectron Spectroscopy (XPS). researchgate.net

The resulting GO/isobutyltriethoxysilane composite emulsions exhibit several enhanced properties:

Improved Dispersion: The functionalization with this compound improves the dispersion of GO sheets within the silane matrix, preventing agglomeration. softvt.commdpi.com

Enhanced Waterproofing: When applied to surfaces like concrete, these composite emulsions form a dense, hydrophobic layer. softvt.comresearchgate.netresearchgate.net The presence of GO provides nucleation sites for the silane, leading to a thicker and more robust hydrophobic film. researchgate.net

Superior Performance: Compared to pure silane emulsions, the GO-modified versions show significantly improved waterproof performance, as demonstrated by higher water contact angles and reduced capillary water absorption. softvt.comresearchgate.net

Development of Advanced Functional Coatings and Surface Treatments

This compound is a key ingredient in the formulation of advanced coatings designed to provide specific functional properties to surfaces, such as extreme water repellency and protection against corrosion.

Engineering of Superhydrophobic Surfaces

Superhydrophobic surfaces, which exhibit water contact angles greater than 150°, are of great interest for their self-cleaning, anti-icing, and anti-contamination properties. scirp.orgresearchgate.net The creation of such surfaces typically requires two key features: low surface energy and a hierarchical micro/nanoscale roughness.

This compound contributes significantly to achieving the first requirement. By incorporating isobutyl groups onto a surface, the surface energy is effectively lowered. rsc.orgnih.gov This is often achieved through a sol-gel process where this compound, sometimes in combination with other precursors like tetraethoxysilane or isobutyltrimethoxysilane, is used to create a silica-based coating. rsc.orgnih.gov The isobutyl groups protrude from the surface, creating a hydrophobic layer. rsc.org

Simultaneously, the sol-gel process itself can generate the necessary surface roughness. nih.gov The combination of this engineered roughness and the inherent hydrophobicity of the isobutyl groups leads to the creation of a superhydrophobic surface. rsc.orgnih.gov Research on cementitious materials has shown that increasing the amount of this compound progressively enhances the water contact angle. researchgate.net Coatings incorporating this compound have achieved contact angles as high as 140° on concrete, drastically reducing water absorption. softvt.com

Below is a table summarizing research findings on the effect of this compound on the hydrophobicity of various substrates.

| Substrate | Modifier System | Key Finding | Result | Reference |

| Concrete | rGO-PDA modified this compound emulsion | Generated high hydrophobic effects on the concrete surface. | Water contact angle reached up to 140°; capillary water absorption reduced by 90%. | softvt.com |

| Cement-based Materials | This compound (IBTES) | Increasing the dosage of IBTES progressively enhances the contact angle. | The contact angle increases with higher IBTES concentration. | researchgate.net |

| Calcium Silicate (B1173343) Hydrate (B1144303) (C-S-H) | This compound | Silane coating with coverage >25% effectively inhibits water molecule invasion. | Transforms the hydrophilic C-S-H substrate to hydrophobic. | rsc.org |

This table is interactive. Click on the headers to sort.

Anti-Corrosion and Barrier Coatings

Silane-based coatings are recognized as an environmentally friendlier alternative to traditional chromate (B82759) conversion coatings for corrosion protection. researchgate.net this compound is used to form a protective barrier on metal substrates, such as stainless steel and aluminum alloys. researchgate.net

The protection mechanism involves the hydrolysis of the ethoxy groups in the presence of moisture, followed by condensation to form a cross-linked siloxane (Si-O-Si) network. researchgate.net This network forms a dense, polymeric metallo-organic layer that is resistant to the uptake of electrolytes. researchgate.net Simultaneously, the silanol groups can form covalent Si-O-Me bonds with the metal surface, ensuring strong adhesion of the coating. researchgate.net

The performance of these coatings can be enhanced by creating composite or layered systems:

GO-Silane Composites: The incorporation of graphene oxide into an this compound-based coating enhances the barrier properties. The layered structure of GO helps to create a more tortuous path for corrosive species, delaying corrosion. mdpi.com

Bilayer Coatings: A bilayer system, for instance, using a polyrhodanine layer beneath an this compound layer, can offer superior protection compared to the individual layers. researchgate.net

Research has shown that these silane-based systems can significantly improve the corrosion resistance of metals by acting as an effective barrier against the diffusion of aggressive species like chloride ions. softvt.comresearchgate.net

The table below details findings from studies on this compound-based anti-corrosion coatings.

| Coating System | Substrate | Protection Mechanism | Key Outcome | Reference |

| rGO-PDA modified this compound emulsion | Concrete in marine environment | Reduces transport rate of chloride and sulphate ions. | Transport rate reduced by nearly 70%. | softvt.com |

| Bilayer Polyrhodanine/Isobutyltriethoxysilane | X20Cr13 Stainless Steel | Forms a dense, protective barrier against chloride solution. | The bilayer coating provides significantly better corrosion protection than single layers. | researchgate.net |

| GO-modified silane composite coating | Metal | Covalent bond between GO and silanol improves coating stability. | Delays corrosion by forming a stable, protective structure. | mdpi.com |

This table is interactive. Click on the headers to sort.

Surface Modification of Cement-Based Materials

This compound (IBTES) is a prominent alkyltrialkoxysilane used for imparting hydrophobicity to the surfaces of cement-based materials. Its application is a key strategy in enhancing the durability of concrete and mortar by preventing the ingress of water and waterborne contaminants. When applied, IBTES penetrates the porous structure of the cementitious material and undergoes hydrolysis and condensation reactions. This process forms a stable, cross-linked hydrophobic polysiloxane layer that chemically bonds to the silica present in the substrate. This layer effectively repels water while maintaining the breathability of the concrete, a critical feature for preventing damage from freeze-thaw cycles and corrosion of reinforcing steel. limeworks.uszrete.com

The primary function of IBTES in surface modification is to create a water-repellent surface, thereby reducing capillary water absorption. drytreat.com This is crucial as water is a primary medium for the transport of aggressive agents like chloride and sulfate (B86663) ions, which can lead to the deterioration of concrete and the corrosion of steel reinforcement. limeworks.usunit.no By creating a hydrophobic barrier, IBTES significantly mitigates these durability concerns. limeworks.us

Research Findings on Performance

Recent research has delved into the multifaceted effects of IBTES on the properties of cement-based materials. Studies have consistently demonstrated that the application of IBTES leads to a significant increase in the hydrophobicity of the treated surfaces, as quantified by the water contact angle. For instance, research has shown that increasing the dosage of IBTES progressively enhances the contact angle of cement specimens. mdpi.comnih.gov In some cases, with the addition of other components like functionalized graphene oxide, the contact angle can reach as high as 140°, indicating a highly hydrophobic surface. softvt.com

However, the beneficial effects of IBTES on water repellency can be accompanied by a reduction in the mechanical properties of the cementitious material. It has been observed that an increase in the dosage of IBTES can lead to a significant decrease in compressive strength. mdpi.comnih.gov This trade-off between hydrophobicity and mechanical strength is a critical consideration in the practical application of IBTES. To address this, studies have explored the use of IBTES in combination with other materials.

One approach involves the use of IBTES with silica fume in natural hydraulic lime-based mortars. Research has shown that while silica fume is more effective at improving mechanical strength, IBTES excels in enhancing cohesion and durability. daneshyari.com Their combined use can lead to mortars with optimized performance, exhibiting decreased density, water absorption, and shrinkage, along with refined pore structures and improved mechanical and durability properties. daneshyari.com

Another strategy involves the synthesis of composite emulsions, for example, by combining IBTES with tetraethyl orthosilicate (TEOS). Such composite emulsions have been shown to provide a waterproof and breathable protective layer on the surface of cement-based materials without compromising their surface hardness. mdpi.comresearchgate.net The TEOS component can react with calcium hydroxide (B78521) in the cement to form additional calcium silicate hydrate gel, which helps to densify the material and can even improve surface hardness, counteracting the negative impact of the silane on strength. mdpi.com

The tables below present a summary of research findings on the effects of this compound on the properties of cement-based materials.

Applications and Performance Characterization in Specific Research Domains

Construction and Civil Engineering Materials Science

Isobutyltriethoxysilane is extensively utilized as a surface modifier and admixture in construction materials to enhance their longevity and performance. Its primary function is to create a water-repellent barrier, which is crucial for protecting structures from environmental degradation.

Durability and Water Repellency of Concrete and Cementitious Composites

This compound is a small molecule that allows for deep penetration into the surface of construction materials like concrete. sinosil.com When applied, it penetrates the substrate and reacts with moisture and the alkaline environment of the concrete to form hydroxyl groups. sinosil.com These groups then bond with the substrate and with each other, creating a stable, hydrophobic siloxane (Si-O-Si) network within the pores without sealing them. sinosil.comzrete.com This hydrophobic layer effectively repels water and harmful waterborne ions, such as chlorides, while critically allowing water vapor to escape, which helps prevent damage from freeze-thaw cycles and corrosion of steel reinforcement. zrete.comdachins.com

The application of this compound significantly reduces the capillary water absorption of concrete. dachins.com Research on a composite emulsion of tetraethyl orthosilicate (B98303) (TEOS) and this compound demonstrated a substantial improvement in waterproofing. For instance, the coefficient of capillary water absorption in C40 grade concrete was reduced by 84.1% and in C50 grade concrete by 83.1% after treatment. mdpi.com Similarly, a graphene oxide/isobutyltriethoxysilane (GS) composite emulsion was shown to form a dense hydrophobic layer on concrete surfaces, effectively preventing the intrusion of external water and carbon dioxide. researchgate.netresearchgate.net Studies have confirmed its effectiveness in real-world applications, such as the protection of a quay-wall in a marine environment, where it was applied to prevent chloride ingress and subsequent corrosion. vliz.be

The effectiveness of this compound as a water repellent is highlighted in the following table, based on research findings.

Table 1: Effect of Silane (B1218182) Composite Emulsion Treatment on Concrete Capillary Water Absorption

| Concrete Strength Grade | Treatment | Coefficient of Capillary Water Absorption (g·m⁻²·h⁻⁰.⁵) | Reduction (%) |

|---|---|---|---|

| C40 | Untreated | 108.7 | - |

| C40 | Composite Emulsion | 17.3 | 84.1% |

| C50 | Untreated | 98.4 | - |

| C50 | Composite Emulsion | 16.6 | 83.1% |

Data sourced from research on composite silane emulsions containing this compound. mdpi.com

Furthermore, when combined with other materials like graphene oxide, this compound can form a composite coating that provides superior corrosion protection for steel reinforcement in concrete, achieving a protection efficiency of up to 99.36% in chloride-rich environments. european-coatings.comicorr.org

Mechanical Property Enhancement in Building Materials

While silica (B1680970) fume was found to be more effective in enhancing compressive strength due to its pozzolanic reaction, this compound played a crucial role in improving cohesion and durability. daneshyari.com The largest improvements in flexural strength and bond strength were observed in mortars containing both SF and SO. daneshyari.com This is attributed to this compound's role as a bridge or coupling agent between the different components within the mortar matrix. daneshyari.com The incorporation of this compound as an admixture can thus lead to cement-based materials with both high strength and excellent hydrophobicity. researchgate.net

The synergistic effect of this compound and silica fume on the mechanical properties of mortar is detailed in the table below.

Table 2: Mechanical Properties of Natural Hydraulic Lime-Based Mortars with Different Admixtures

| Mortar Type | Compressive Strength (MPa) | Flexural Strength (MPa) | Bond Strength (MPa) |

|---|---|---|---|

| Control (No Admixture) | 1.8 | 0.8 | 0.22 |

| With this compound (SO) | 3.5 | 1.4 | 0.44 |

| With Silica Fume (SF) | 6.5 | 1.5 | 0.40 |

| With Combined SF and SO | 5.8 | 1.7 | 0.50 |

Data adapted from a study on modified natural hydraulic lime-based mortars. daneshyari.com

Bitumen Modification for Improved Aging Resistance

In the field of pavement engineering, this compound is used to enhance the aging resistance of bitumen, the binding agent in asphalt (B605645). Ultraviolet (UV) radiation from sunlight is a major cause of bitumen aging, leading to hardening and premature pavement failure. researchgate.net Research has shown that surface-grafting layered double hydroxides (LDHs), a type of nanoparticle, with this compound significantly improves their ability to protect bitumen from UV degradation. researchgate.netmdpi.comascelibrary.org

The organic grafting of this compound onto the LDH surface improves the compatibility and dispersion of the nanoparticles within the bitumen matrix. astm.org This enhanced dispersion allows the LDHs to provide better physical shielding and absorption of UV light. astm.org The result is a notable inhibition of performance deterioration and gel formation in the bitumen after UV exposure, thereby extending the service life of the asphalt pavement. researchgate.net

Energy and Photovoltaic Technologies

This compound is also finding applications in the renewable energy sector, specifically in the development of next-generation solar cells. Its properties are leveraged to improve the efficiency and stability of these devices.

This compound in Organic/Silicon Nanowire Hybrid Solar Cells

Organic/silicon nanowire (SiNW) hybrid solar cells are a promising low-cost photovoltaic technology. researchgate.netnih.gov These cells often use a layer of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) as a hole transport layer (HTL). researchgate.net A significant challenge with PEDOT:PSS is its hygroscopic nature, which can absorb moisture and lead to device degradation and instability. researchgate.net

To address this, this compound (IBTEO) has been incorporated as an additive into the PEDOT:PSS solution. researchgate.netresearchgate.net The addition of IBTEO significantly improves the hydrophobicity of the PEDOT:PSS film, enhancing the solar cell's stability. researchgate.net Furthermore, it enlarges the contact area between the PEDOT:PSS layer and the silicon nanowires and promotes the formation of stable Si-O-Si bonds at the interface. researchgate.net This improved interface quality enhances surface passivation, which is critical for reducing charge carrier recombination in high-surface-area nanowire structures. arxiv.org The result is a significant improvement in both the performance and stability of the hybrid solar cells. researchgate.net

Research has demonstrated that the addition of a small volume percentage of this compound can lead to remarkable gains in device efficiency.

Table 3: Performance of PEDOT:PSS/SiNWs Hybrid Solar Cell with this compound (IBTEO) Additive

| Additive | Power Conversion Efficiency (PCE) | Fill Factor (FF) |

|---|---|---|

| None | - | - |

| 1 vol% IBTEO | 18.2% | 80.5% |

Data for a champion full solution-processed PEDOT:PSS/SiNWs hybrid solar cell. researchgate.net

Role as a Hole Transport Layer Modifier

By incorporating this compound into the PEDOT:PSS HTL, researchers can overcome key material limitations. The primary modification is the enhancement of the film's hydrophobicity, which directly combats the degradation caused by moisture, a major drawback of standard PEDOT:PSS. researchgate.net This leads to devices with significantly improved stability. sciopen.com Secondly, the silane helps to create a better physical and chemical bond at the crucial organic/inorganic interface (PEDOT:PSS on silicon nanowires). The formation of stable Si-O-Si bonds passivates the silicon surface, reducing recombination sites and allowing for more efficient charge extraction. researchgate.net This modification leads to higher open-circuit voltage and fill factor, ultimately boosting the power conversion efficiency of the solar cell. researchgate.net

Environmental and Biotechnological Applications

This compound (iBTES) is utilized in various environmental and biotechnological contexts, primarily due to its role in forming stable, porous, and hydrophobic matrices through sol-gel processes. These characteristics are beneficial for immobilizing biological agents and for separation processes.

The encapsulation of living cells within an organosilicon matrix is an effective method to protect microorganisms from aggressive environmental factors such as pH fluctuations, UV radiation, and the presence of heavy metal salts. sciforum.net The resulting porous shell allows for the necessary exchange of substances between the cell and its surroundings. sciforum.netmdpi.com

This compound is a key component in the sol-gel synthesis of these biohybrid materials. sciforum.net Its structure includes a non-hydrolysable bond between the silicon atom and a branched isobutyl radical. sciforum.netmdpi.com It is theorized that using small quantities of iBTES helps to create a less rigid yet stronger and more reliable shell around the microbial cells. sciforum.netmdpi.com

In one study, the methylotrophic yeast Ogataea polymorpha BKM Y-2559 was immobilized in organosilicon sol-gel matrices using iBTES and tetraethoxysilane (TEOS) as precursors. mdpi.comsciprofiles.comresearchgate.net The research aimed to create an effective biocatalyst. Scanning electron microscopy (SEM) confirmed the formation of the organosilicon material around the microorganisms, creating pores that facilitate the diffusion of substrates and metabolic products. mdpi.comsciprofiles.com While the catalytic activity of the resulting hybrid material was not exceptionally high, the use of even small amounts of iBTES was shown to lead to dependable encapsulation of the microorganisms. sciforum.net

The biomaterials created by immobilizing microorganisms with iBTES are suitable for applications in biofilters and biosensors for environmental monitoring. sciforum.net These biocatalysts can be used not only to determine the levels of contaminants but also to aid in their utilization or breakdown. mdpi.com

A laboratory-scale biofilter was developed using a biocatalyst created from the immobilization of Ogataea polymorpha with an iBTES/TEOS matrix. mdpi.comsciprofiles.com The performance of this biofilter was evaluated based on its oxidative capacity and purification efficiency.

| Parameter | Value | Conditions |

| Optimal iBTES/TEOS Ratio | 20/80 vol.% | For biosensor performance mdpi.comsciprofiles.comresearchgate.net |

| Oxidative Capacity | 0.14 to 1.25 gO₂/(m³ × cycle) | Dependent on initial water pollution level mdpi.comsciprofiles.com |

| Purification Degree | 20% | For moderately polluted water in cyclic mode mdpi.comsciprofiles.com |

The determined purification degree of 20% is consistent with the standard for drip biofilters that operate in a cyclic mode. mdpi.comsciprofiles.com The analytical performance of a biosensor incorporating this material was used to determine that the optimal ratio of iBTES to TEOS for creating the biocatalyst was 20/80 vol.%. mdpi.comsciprofiles.comresearchgate.net

Demulsifiers are specialized chemical surfactants designed to break down emulsions by disrupting the interfacial film between two immiscible liquids, such as oil and water. scispace.com They are crucial in the petroleum industry where crude oil is often produced with water, forming stable emulsions that can cause significant operational problems. google.commdpi.com The effectiveness of a demulsifier is influenced by factors including its concentration, temperature, pH, and the salinity of the water phase. researchgate.net While specific studies detailing the use of this compound as a primary active ingredient in demulsifier formulations for oil-water separation are not prevalent in the provided results, its chemical nature suggests potential applicability. As a silane, it can modify surface properties, a key aspect of demulsification. Polymeric demulsifiers are often effective for water-in-oil emulsions. scispace.com

Adhesion Science and Interfacial Engineering

This compound is a subject of study in adhesion science, particularly for understanding and improving the interface between different materials. Molecular dynamics simulations are a key tool in this research, providing insights at the atomic level.

Molecular dynamics (MD) simulations have been employed to investigate the interfacial bonding mechanisms of this compound (referred to as IBTS in the studies) with mineral substrates like ettringite, a hydration product of sulfoaluminate cement. nih.govacs.orgnih.gov These simulations reveal that the bonding properties at the IBTS/ettringite interface stem from the amphiphilic nature of hydrolyzed IBTS. nih.govacs.orgnih.gov The silanol (B1196071) groups of the hydrolyzed IBTS can form strong Ca-O ionic bonds and hydrogen bonds with the ettringite surface. nih.gov

MD simulations tracked the number and stability of these bonds over time. For instance, the time correlation function (TCF) for the Ca-O bonds formed by IBTS hydroxyl oxygen atoms with ettringite was analyzed. In one simulation, the TCF value decayed to 0.86 after 50 picoseconds. acs.org When modified with GO, the stability of this bond increased, with the corresponding TCF value only decaying to 0.96 in the same timeframe. acs.org This indicates that GO modification makes the binding of IBTS to the substrate more stable. acs.org The simulations also showed that GO-modified IBTS (GO-IBTS) forms more stable ionic bonds, as evidenced by more concentrated trajectories of oxygen atoms in density contour maps. acs.org

Another MD study investigated hydrophobic coatings of iBTES on calcium silicate (B1173343) hydrate (B1144303) (C-S-H) surfaces to inhibit water ingress into nanopores. scispace.com The simulations showed that grafted silane molecules, with their hydrophobic isobutyl tails, protrude into the gel pore, transforming a smooth hydrophilic surface into a rough, lotus-leaf-like hydrophobic one. scispace.com This structure effectively blocks water transport channels. scispace.com

The adsorption of this compound onto substrates is a key step in surface modification. Research has shown that isobutyl(trimethoxy)silane, a related compound, can be used to modify substrates for the subsequent preparation of gold films through absorption and adsorption processes. scientificlabs.co.uk

In the context of cementitious materials, studies have explored how GO-modified this compound enhances the properties of the material. It was found that appropriately oxidized GO can improve the interfacial bonding between IBTS and ettringite. tandfonline.com This creates a hydrophobic network of GO-IBTS within the nanochannels of the cement matrix, which hinders the ingress of water molecules. tandfonline.com The adsorption of chloride ions on these GO-modified cement materials has also been studied, indicating that the modified surface properties influence ion transport and binding. tandfonline.com The presence of GO can increase the chloride ion binding strength of cement paste significantly. tandfonline.com

Future Research Directions and Unexplored Avenues for Isobutyltriethoxysilane

Advanced Computational Modeling and Simulation for Material Design

The future of designing materials with isobutyltriethoxysilane (IBTES) will heavily rely on advanced computational modeling and simulation. These techniques offer a microscopic view of the interactions between IBTES and various substrates, paving the way for the development of materials with tailored properties.

Molecular dynamics (MD) simulations are a powerful tool for understanding the interfacial behavior of IBTES. For instance, MD studies have been used to investigate the capillary transport of water molecules through the nanometer channels of calcium silicate (B1173343) hydrate (B1144303) (C-S-H), a key component of concrete, with its interior surface treated with IBTES. rsc.org These simulations have shown that a sufficient coverage of silane (B1218182) can effectively block the invasion of water molecules and harmful ions into the gel pores. rsc.org The grafted silane groups, with their hydrophobic isobutyl tails, can transform a hydrophilic C-S-H substrate into a hydrophobic one, resembling a lotus (B1177795) leaf's water-repellent surface. rsc.orgscispace.com

Future research will likely focus on:

Predictive Modeling: Developing models to accurately predict the long-term performance and durability of IBTES-based coatings under various environmental conditions.

High-Throughput Screening: Utilizing computational methods to rapidly screen a large number of potential modifications to the IBTES molecule or its formulations to identify candidates with enhanced properties.

| Simulation Technique | Research Focus | Key Findings | Future Directions |

|---|---|---|---|

| Molecular Dynamics (MD) | Interfacial behavior of IBTES on C-S-H | IBTES transforms hydrophilic surfaces to hydrophobic, inhibiting water ingress. rsc.orgscispace.com | Developing predictive models for long-term durability. |

| Quantum Mechanics (QM) | Reaction mechanisms of IBTES with substrates | Understanding the chemical bonding between IBTES and mineral surfaces. | Optimizing reaction conditions for improved adhesion. |

Integration with Emerging Nanomaterials and Smart Technologies

The integration of this compound with emerging nanomaterials and smart technologies presents a significant opportunity for creating advanced functional materials. The synergy between IBTES and nanomaterials can lead to coatings and composites with enhanced properties.

Nanomaterial Composites:

Researchers have explored the combination of IBTES with various nanomaterials to improve the performance of coatings. For example, incorporating nano-silica into IBTES-based coatings has been shown to create multilayer superhydrophobic surfaces that significantly improve the durability of concrete against water and chloride ion penetration. mdpi.com Similarly, the addition of graphene oxide (GO) to IBTES emulsions has resulted in composite coatings with improved waterproof performance, anti-icing properties, and resistance to microbial fouling on concrete surfaces. researchgate.netresearchgate.net The GO flakes can fill pores and cracks in the cement matrix, making it more compact and inhibiting the growth of microcracks. researchgate.net

Smart Coatings:

The development of "smart" coatings that can respond to environmental stimuli is a burgeoning field of research. IBTES can play a crucial role in these systems. For instance, research into self-cleaning surfaces has utilized IBTES to create superhydrophobic coatings. researchgate.net These coatings can repel water, carrying away dirt and contaminants, which is particularly useful for applications like protecting cultural heritage sites. researchgate.net Future work could focus on developing IBTES-based coatings with self-healing capabilities or the ability to indicate the presence of corrosion.

| Nanomaterial | Combined with IBTES | Resulting Properties | Application |

|---|---|---|---|

| Nano-silica | Multilayer superhydrophobic coating | Improved durability, water and chloride ion resistance. mdpi.com | Concrete protection. mdpi.com |

| Graphene Oxide (GO) | Composite emulsion | Enhanced waterproofing, anti-icing, and anti-microbial properties. researchgate.netresearchgate.net | Concrete and marine structure protection. researchgate.net |

| Nano-calcium carbonate and nano-clay | Hydrophobic coatings | Improved durability against sulfate (B86663) attack. mdpi.com | Concrete protection in corrosive environments. mdpi.com |

Development of Sustainable and Eco-Friendly Synthesis Routes and Applications

The push towards a circular economy and greener industrial processes is driving research into sustainable synthesis routes and eco-friendly applications for this compound.

Sustainable Synthesis:

Traditional synthesis methods for silanes can involve harsh reaction conditions and produce undesirable byproducts. Recent research has focused on developing more sustainable alternatives. One promising approach involves the use of air- and water-stable cobalt-based catalysts for the dehydrogenative coupling of hydrosilanes and alkenes in green solvents like alcohols. csic.es This method allows for the one-pot synthesis of a wide range of alkoxysilanes, including IBTES, at room temperature with high yields and the concomitant production of green hydrogen. csic.es

Eco-Friendly Applications:

IBTES is inherently valuable for creating durable and long-lasting materials, which contributes to sustainability by reducing the need for frequent replacements. limeworks.us Its use as a water repellent for mineral building materials can be considered an environmentally friendly application as it helps to preserve structures and reduce maintenance costs. limeworks.us Furthermore, research is being conducted on using IBTES in the development of bio-based and biodegradable materials. For example, the sol-gel method using IBTES has been explored for encapsulating microorganisms to create functional biomaterials for applications like biofilters and biosensors. sciforum.net

Future research in this area will likely concentrate on:

Developing catalytic systems that utilize earth-abundant and non-toxic metals.

Exploring the use of renewable feedstocks for the synthesis of IBTES.

Expanding the use of IBTES in applications that promote resource efficiency and reduce environmental impact, such as in the formulation of eco-friendly coatings and sealants. alibaba.com

Long-Term Performance and Degradation Mechanism Studies

Understanding the long-term performance and degradation mechanisms of this compound-based treatments is critical for ensuring their reliability and effectiveness over the lifespan of the materials they protect.

Performance Over Time:

Studies have shown that silane-based hydrophobic treatments can have a long service life, with some reports indicating a residual hydrophobic effect even after 20 years. researchgate.net This long-term performance is attributed to the chemical bonding of the silane to the substrate. appliedthermalfluids.com However, the effectiveness can be influenced by factors such as the application method, the porosity of the substrate, and the environmental exposure conditions. mdpi.comindotrading.com

Degradation Mechanisms:

The degradation of IBTES-based coatings can occur through several mechanisms. The Si-O bond that connects the hydrophobic layer to the substrate can be susceptible to hydrolysis in highly alkaline environments, such as in new concrete. researchgate.net Exposure to UV radiation can also contribute to the degradation of the organic part of the silane molecule. hydrophobe.org Additionally, the intrusion of dust and dirt particles into the treated pores can diminish the hydrophobic effect over time. hydrophobe.org

Further research is needed to:

Conduct more extensive long-term field studies in various aggressive environments to validate laboratory findings.

Develop advanced analytical techniques to non-destructively monitor the degradation of IBTES coatings in situ.

Investigate the influence of different environmental stressors, both individually and in combination, on the degradation process.

Develop strategies to mitigate degradation, such as by incorporating UV stabilizers or by designing more resilient silane structures.

A study on the degradation of hybrid sol-gel coatings found that the rate of degradation correlated with hydrophilicity, with more hydrophobic coatings providing a better barrier to water. researchgate.net Another study identified potential degradation causes as changes in the concrete pore system due to hydration or carbonation, high alkaline environments, and UV exposure. hydrophobe.org

Q & A

Q. What multi-technique approach resolves ambiguous corrosion inhibition mechanisms in IBTES systems?

- Stepwise Protocol :

EIS : Quantify barrier properties (Bode plots, 10⁻²–10⁵ Hz).

SVET : Map localized anodic/cathodic sites under coating defects.

ToF-SIMS : Identify inhibitor (e.g., NO₃⁻) migration to active sites.

Molecular Dynamics : Simulate H₂O/Cl⁻ diffusion through Si–O–Si networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.